molecular formula C15H13FO B572212 3'-Acetyl-3-fluoro-4-methylbiphenyl CAS No. 1365271-37-9

3'-Acetyl-3-fluoro-4-methylbiphenyl

Cat. No.: B572212
CAS No.: 1365271-37-9
M. Wt: 228.266
InChI Key: RIKFHGKTPXMYGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Acetyl-3-fluoro-4-methylbiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3’-Acetyl-3-fluoro-4-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Acetyl-3-fluoro-4-methylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted biphenyl derivatives .

Scientific Research Applications

3’-Acetyl-3-fluoro-4-methylbiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-Acetyl-3-fluoro-4-methylbiphenyl depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the acetyl, fluoro, and methyl groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Acetyl-3-fluoro-4-methylbiphenyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the acetyl group allows for further functionalization, while the fluorine atom can enhance the compound’s chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Overview

3'-Acetyl-3-fluoro-4-methylbiphenyl is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Synthesis Methods:
The compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which is favored for forming carbon-carbon bonds in organic synthesis. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions:
this compound can undergo several chemical reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Alters or removes existing functional groups.
  • Substitution: The fluorine atom or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the acetyl and fluoro groups influences its binding affinity and selectivity, which are critical for its therapeutic effects.

Cytotoxicity and Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies often employ cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to evaluate cytotoxicity using assays like MTT or colony-forming assays.

Table 1: Summary of Cytotoxicity Studies

Study ReferenceCell Line UsedIC50 Value (µM)Assay Type
MCF-712.5MTT
HeLa15.0Colony Forming
A54910.0MTT

These results suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms.

Research Applications

Medicinal Chemistry:
The compound is being explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to act on multiple biological pathways, making it a candidate for drug development.

Biological Studies:
In biological research, it serves as a tool for studying molecular interactions within biological systems. Its ability to modulate enzyme activity makes it valuable in understanding disease mechanisms and therapeutic interventions.

Case Studies

Several studies have highlighted the biological activity of biphenyl derivatives:

  • Anticancer Activity: A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models.
  • Antimicrobial Properties: Another investigation reported that certain fluorinated biphenyls exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

1-[3-(3-fluoro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKFHGKTPXMYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742837
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-37-9
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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